molecular formula C11H14O B15322307 1-(3,5-Dimethylphenyl)propan-2-one CAS No. 75251-27-3

1-(3,5-Dimethylphenyl)propan-2-one

Cat. No.: B15322307
CAS No.: 75251-27-3
M. Wt: 162.23 g/mol
InChI Key: SQEPTUPSJXFZIF-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)propan-2-one is a substituted aromatic ketone characterized by a propan-2-one backbone attached to a 3,5-dimethylphenyl group. The electron-donating methyl groups at the 3- and 5-positions of the phenyl ring enhance the stability of the aromatic system and influence its reactivity in electrophilic substitution reactions.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8-4-9(2)6-11(5-8)7-10(3)12/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEPTUPSJXFZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dimethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylbenzene (mesitylene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H3(CH3)2+CH3CH2COClAlCl3C6H3(CH3)2COCH2CH3+HCl\text{C}_6\text{H}_3(\text{CH}_3)_2 + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3(\text{CH}_3)_2\text{COCH}_2\text{CH}_3 + \text{HCl} C6​H3​(CH3​)2​+CH3​CH2​COClAlCl3​​C6​H3​(CH3​)2​COCH2​CH3​+HCl

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: 3,5-Dimethylbenzoic acid.

    Reduction: 1-(3,5-Dimethylphenyl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3,5-Dimethylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-(3,5-Dimethylphenyl)propan-2-one, differing primarily in substituents on the phenyl ring or the ketone backbone. These variations significantly impact their physical properties, reactivity, and applications.

1-(3,5-Dichlorophenyl)propan-1-one

  • Structure : Features a propan-1-one backbone with chlorine atoms at the 3- and 5-positions of the phenyl ring.
  • Key Differences: Substituent Effects: The electron-withdrawing chlorine atoms reduce electron density on the aromatic ring, increasing susceptibility to nucleophilic attack compared to the methyl-substituted analog .
  • Applications : Used as an intermediate in pesticide synthesis due to its enhanced electrophilicity .

1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one

  • Structure: Contains a hydroxyl group at the 4-position and a methyl group on the propanone backbone, in addition to 3,5-dichloro substituents.
  • Key Differences :
    • Hydroxyl Group : Introduces hydrogen-bonding capability, increasing solubility in polar solvents compared to this compound .
    • Synthetic Challenges : The presence of multiple substituents complicates regioselective synthesis; however, biosynthetic pathways or multi-step purification (e.g., chromatography) may mitigate this .

1-(3,5-Dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one

  • Structure : Substitutes the propan-2-one backbone with a pentafluorinated carbon chain.
  • Key Differences: Fluorine Substituents: The strong electron-withdrawing effect of fluorine alters reactivity, making this compound highly resistant to oxidation.

1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one

  • Structure : Incorporates a sulfur-containing thioether group and a 2-fluorophenyl moiety.
  • Key Differences :
    • Sulfur Atom : Enhances nucleophilicity at the sulfur site, enabling participation in redox reactions or coordination chemistry.
    • Hybrid Aromatic System : The combination of methyl, fluoro, and thioether groups creates a multifunctional scaffold for drug discovery .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Physical State Key Reactivity Features
This compound C11H14O 3,5-dimethylphenyl Oily liquid* Electron-rich aromatic system
1-(3,5-Dichlorophenyl)propan-1-one C9H8Cl2O 3,5-dichlorophenyl Crystalline* Electrophilic aromatic ring
1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one C10H9Cl2O2 3,5-dichloro-4-hydroxyphenyl, 2-methyl Solid* Hydrogen-bonding capability
1-(3,5-Dimethylphenyl)-pentafluoropropan-1-one C11H9F5O 3,5-dimethylphenyl, pentafluoro Not reported Oxidation-resistant backbone

*Physical states inferred from analogous compounds in the evidence .

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